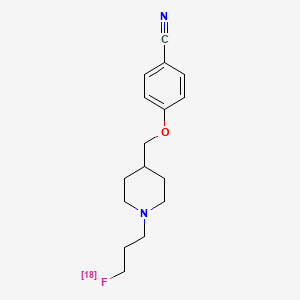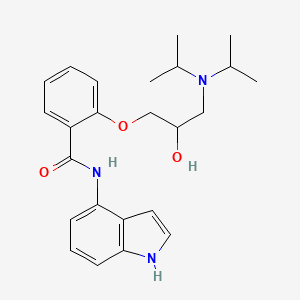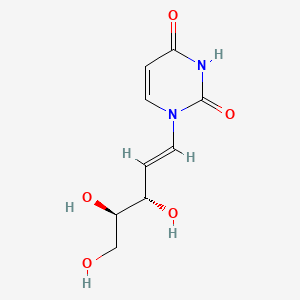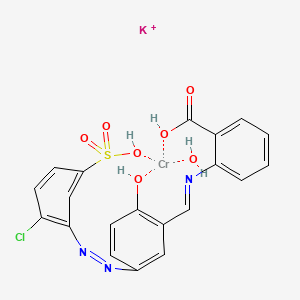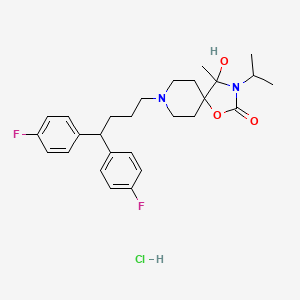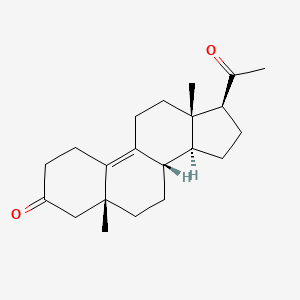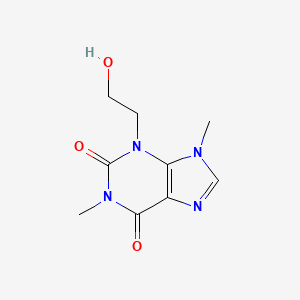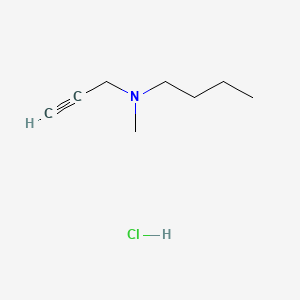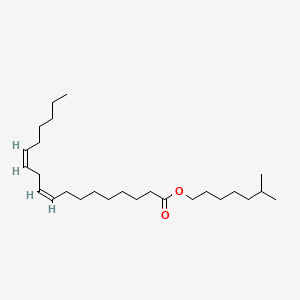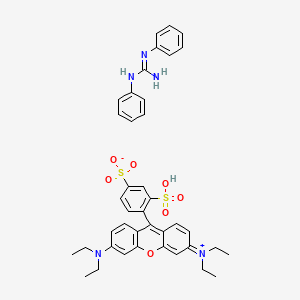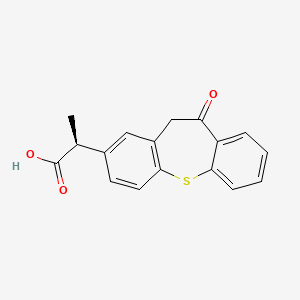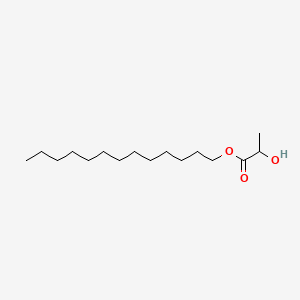
copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is a complex compound that combines several functional groups and elements. This compound is notable for its unique structure, which includes a copper ion, a dimethylmethanamine group, and a quinoline derivative with hydroxy, iodo, and sulfonic acid substituents. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid typically involves multiple steps:
Formation of 8-hydroxy-7-iodoquinoline-5-sulfonic acid: This step involves the iodination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid under controlled temperatures.
Complexation with Copper: The quinoline derivative is then reacted with a copper salt, such as copper sulfate, in the presence of a base to form the copper complex.
Addition of N,N-dimethylmethanamine: Finally, N,N-dimethylmethanamine is introduced to the reaction mixture to complete the synthesis. This step may require specific solvents and temperature control to ensure the correct formation of the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups.
Reduction: Reduction reactions may target the iodo group, potentially converting it to a hydroxy or amine group.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce deiodinated compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their electronic and structural properties.
Biology
In biological research, the compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in assays to detect the presence of specific metal ions in biological samples.
Medicine
The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to form stable complexes with metal ions can be exploited in designing therapeutic agents for diseases such as cancer and microbial infections.
Industry
In industry, the compound is used in the manufacture of dyes, pigments, and other materials that require specific metal-binding properties. It is also employed in analytical chemistry for the spectrophotometric determination of metal ions.
作用机制
The mechanism of action of copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid involves its ability to chelate metal ions. The quinoline ring, hydroxy group, and sulfonic acid group provide multiple binding sites for metal ions, forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The compound’s ability to generate reactive oxygen species through redox reactions also contributes to its biological effects.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A simpler quinoline derivative without the iodo and sulfonic acid groups.
5-Chloro-8-hydroxyquinoline: Similar structure but with a chlorine atom instead of iodine.
8-Hydroxyquinoline-5-sulfonic acid: Lacks the iodo group but has similar metal-binding properties.
Uniqueness
Copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid is unique due to the combination of its functional groups. The presence of the iodo group enhances its reactivity and potential for substitution reactions, while the sulfonic acid group increases its solubility in water. The copper ion adds to its versatility in forming coordination complexes, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
95873-71-5 |
|---|---|
分子式 |
C24H32CuI2N4O8S2+2 |
分子量 |
886.0 g/mol |
IUPAC 名称 |
copper;N,N-dimethylmethanamine;hydron;8-hydroxy-7-iodoquinoline-5-sulfonic acid |
InChI |
InChI=1S/2C9H6INO4S.2C3H9N.Cu/c2*10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;2*1-4(2)3;/h2*1-4,12H,(H,13,14,15);2*1-3H3;/p+2 |
InChI 键 |
LKMQJYXLUNSTFD-UHFFFAOYSA-P |
规范 SMILES |
[H+].[H+].CN(C)C.CN(C)C.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


